molecular formula C13H18INO B8588502 4-(2-(4-Iodophenyl)propan-2-yl)morpholine

4-(2-(4-Iodophenyl)propan-2-yl)morpholine

Cat. No.: B8588502
M. Wt: 331.19 g/mol
InChI Key: AQCFMORTWIYOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(4-Iodophenyl)propan-2-yl)morpholine is an organic compound with the molecular formula C10H12INO. It is a derivative of morpholine, where the morpholine ring is substituted with a 4-iodophenyl group and a 1-methylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Iodophenyl)propan-2-yl)morpholine typically involves the reaction of morpholine with 4-iodoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Iodophenyl)propan-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-(4-Iodophenyl)propan-2-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(4-Iodophenyl)propan-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenylmorpholine: Similar structure but lacks the 1-methylethyl group.

    4-(4-Iodophenyl)morpholine: Another similar compound with slight structural differences.

Uniqueness

4-(2-(4-Iodophenyl)propan-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H18INO

Molecular Weight

331.19 g/mol

IUPAC Name

4-[2-(4-iodophenyl)propan-2-yl]morpholine

InChI

InChI=1S/C13H18INO/c1-13(2,15-7-9-16-10-8-15)11-3-5-12(14)6-4-11/h3-6H,7-10H2,1-2H3

InChI Key

AQCFMORTWIYOLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)I)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(1-Chloro-1-methylethyl)-4-iodobenzene (2 g, 7 mmol) in morpholine (10 mL) is added KI (0.5 g). The mixture is irradiated under microwave irradiation for 20 min at 160° C. (×10). The combined reaction mixtures are dissolved in EtOAc, washed with water, brine and dried over sodium sulphate. The solvent is concentrated under vacuum and purified by column chromatography (50% EtOAc in pet ether) to afford title compound as a light brown liquid. 1H NMR (DMSO-d6, 400 MHz): δ 7.65-7.63 (dd, J=2, 6.8 Hz, 2H), 7.30-7.28 (dd, J=2, 6.8 Hz, 2H), 3.53-3.65 (t, 4H), 2.33-2.31 (t, 4H), 1.22 (s, 6H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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